2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide
Description
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a fluorinated aromatic ketone derivative with a bromine atom at the α-position of the carbonyl group. Its molecular structure features two fluorine atoms at the 2- and 4-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 5-position. This compound is primarily used as an alkylating agent in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrimidines, thiazoles, and spirocyclic systems . The electron-withdrawing fluorine and trifluoromethyl groups enhance its reactivity in nucleophilic substitution reactions while increasing lipophilicity, which is advantageous in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C9H4BrF5O |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
2-bromo-1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4BrF5O/c10-3-8(16)4-1-5(9(13,14)15)7(12)2-6(4)11/h1-2H,3H2 |
InChI Key |
FUELWVCDVWMICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of phenacyl bromides typically follows the bromination of phenylacetyl derivatives. For fluorinated and trifluoromethylated phenacyl bromides such as this compound, the synthetic route involves:
- Preparation or procurement of the corresponding phenylacetic acid derivative bearing the fluorine and trifluoromethyl substituents.
- Conversion of the phenylacetic acid derivative to the phenacyl bromide via bromination of the alpha position adjacent to the carbonyl group.
This route is supported by the general method described for phenacyl bromides synthesis through alpha-bromination of phenylacetic acids or their derivatives.
Stepwise Preparation Details
Specific Synthetic Protocol (Literature-Derived)
A typical synthetic procedure for this compound involves:
- Dissolving the 2,4-difluoro-5-(trifluoromethyl)phenylacetic acid in an organic solvent such as acetonitrile or dichloromethane.
- Cooling the solution to 0–5 °C to control reaction rate and selectivity.
- Adding bromine dropwise under stirring to effect alpha-bromination.
- Monitoring the reaction by TLC or HPLC to confirm completion.
- Quenching excess bromine with sodium bisulfite solution.
- Extracting the product into an organic phase, drying over anhydrous magnesium sulfate.
- Concentrating and purifying the product by recrystallization from suitable solvents.
This method aligns with standard phenacyl bromide synthesis adapted for fluorinated substrates.
Analytical Data and Research Findings
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Weight | 303.02 g/mol |
| Melting Point | Not explicitly reported, but phenacyl bromides generally range from 50–120 °C depending on substitution |
| NMR Spectroscopy | Characteristic signals for aromatic protons substituted with fluorine and trifluoromethyl groups; alpha-bromomethylene protons appear as singlets or doublets depending on coupling |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to 303, with isotopic pattern for bromine (79Br and 81Br) |
| Infrared Spectroscopy | Strong carbonyl stretch near 1700 cm⁻¹; C-F and C-Br stretches detectable |
Research Applications and Implications
- The presence of fluorine and trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable intermediate for synthesizing biologically active molecules.
- Phenacyl bromides serve as alkylating agents and precursors to heterocycles, with fluorinated derivatives showing improved pharmacokinetic properties.
- Research indicates that fluorination patterns influence the compound's reactivity in nucleophilic substitution and cross-coupling reactions.
Comparative Analysis of Preparation Methods
| Method Aspect | Traditional Phenacyl Bromide Synthesis | Fluorinated Phenacyl Bromide Synthesis (e.g., 2,4-Difluoro-5-(trifluoromethyl)) |
|---|---|---|
| Starting Material | Phenylacetic acid or derivatives | Fluorinated phenylacetic acid derivatives (e.g., 2,4-difluoro-5-(trifluoromethyl)phenylacetic acid) |
| Brominating Agent | Br2, NBS | Same, but reaction conditions more controlled to preserve fluorine substituents |
| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents preferred to maintain selectivity |
| Temperature Control | Ambient or slightly cooled | Strict cooling (0–5 °C) to prevent side reactions |
| Purification | Recrystallization, chromatography | Similar, but with attention to fluorinated compound stability |
Summary and Outlook
The preparation of this compound is achieved primarily through alpha-bromination of the corresponding fluorinated phenylacetic acid derivative. The synthetic approach requires careful control of reaction conditions to maintain the integrity of fluorine and trifluoromethyl groups. The compound’s unique substitution pattern confers enhanced chemical properties, making it a valuable intermediate for advanced organic synthesis.
Future research directions include optimizing synthesis for higher yields and exploring alternative brominating agents that offer milder conditions or better selectivity. Additionally, expanding the scope of fluorinated phenacyl bromides can lead to new compounds with improved biological activities.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a synthetic organic compound with diverse applications, primarily in scientific research. It is not intended for human therapeutic or veterinary use.
Scientific Research Applications
- Synthesis of Pharmaceuticals: 2,4-dichloro-5-trifluoromethyl-pyrimidine is useful as an intermediate in the manufacture of pharmaceutically active ingredients, such as treatments for cancer .
- Organic Synthesis: It serves as a reagent in organic synthesis for the preparation of complex molecules.
- Study of Enzyme Mechanisms and Protein Interactions: This compound is utilized in biological studies focusing on enzyme mechanisms and protein interactions.
- Production of Agrochemicals and Specialty Chemicals: It is also used in the production of agrochemicals and specialty chemicals.
Reactivity
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity toward nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The difluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The trifluoromethyl and difluoro groups enhance the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the phenacyl carbon .
Comparison with Similar Compounds
Substitution Pattern and Reactivity
Key Analogs :
3-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS 202664-38-8)
- Substituents: Fluorine at C3, -CF₃ at C3.
- Reactivity: The meta-fluorine reduces electron density at the para-position, directing nucleophilic attack to the ortho-position.
- Applications: Used in synthesizing triazole hybrids with enhanced antimicrobial activity.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3)
- Substituents: Fluorine at C4, -CF₃ at C3.
- Reactivity: The -CF₃ group at C3 creates steric hindrance, slowing reactions compared to the 2,4-difluoro derivative.
3-Fluoro-4-(trifluoromethyl)phenacyl bromide (Ref: 54-PC8501)
- Substituents: Fluorine at C3, -CF₃ at C4.
- Reactivity: Adjacent fluorine and -CF₃ groups lead to strong electron-withdrawing effects, increasing electrophilicity of the carbonyl carbon.
Comparison with Target Compound :
Triazolothiadiazine Derivatives :
Antimicrobial Agents :
- 4-Methyl phenacyl bromide and 4-chloro phenacyl bromide are used in naphthyl ether syntheses. The trifluoromethyl group in the target compound improves membrane permeability, increasing antimicrobial efficacy compared to non-fluorinated analogs .
Physical and Chemical Properties
Key Observations :
- The trifluoromethyl group increases molecular weight and lipophilicity, favoring applications in drug design.
- Fluorine substituents lower pKa of the α-hydrogen, enhancing acidity and facilitating enolate formation in cyclization reactions .
Heterocycle Formation :
Comparison with Benzyl Bromides :
- 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS 239135-48-9) is less reactive in nucleophilic substitutions due to the absence of a carbonyl group. This limits its utility in ketone-based cyclizations.
Biological Activity
2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which may contribute to its biological effects.
- Molecular Formula : C₉H₄BrF₅O
- Molecular Weight : 303.03 g/mol
- Appearance : White to pale yellow solid
- CAS Number : 1211707-65-1
The biological activity of this compound is primarily attributed to its reactivity with various biological macromolecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the compound's electrophilic character, facilitating interactions with nucleophiles in biological systems. Such interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against various pathogens. Its structural characteristics allow it to penetrate microbial membranes effectively.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The fluorinated structure is believed to enhance metabolic stability and bioavailability, making it a candidate for further drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that fluorinated phenacyl derivatives possess significant antimicrobial properties. The mechanism involves disruption of microbial cellular integrity through enhanced membrane permeability .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on human tumor cell lines. For example, a related compound was reported to inhibit the PI3K/AKT pathway in leukemic cells, leading to reduced cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated compounds indicate that the presence of electron-withdrawing groups like fluorine enhances biological activity. This suggests that modifications in the structure of this compound could further optimize its therapeutic potential .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2,4-difluoro-5-(trifluoromethyl)phenacyl bromide, and how do reaction conditions influence yield?
Answer: The synthesis of fluorinated phenacyl bromides typically involves bromination of substituted acetophenones. For example:
Q. Key considerations for yield optimization :
- Temperature control (e.g., reflux in acetic acid at 110–120°C for 6–8 hours) to prevent decomposition ().
- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but may require inert atmospheres to avoid moisture sensitivity ().
- Catalysts: Lewis acids like FeCl₃ can accelerate bromination by stabilizing intermediates ().
Q. How should researchers handle stability and storage of this compound to prevent degradation?
Answer:
- Storage : Keep in amber glass containers at 2–8°C under nitrogen to minimize light- or moisture-induced decomposition ().
- Incompatibilities : Avoid contact with strong bases (e.g., NaOH) or oxidizers (e.g., KMnO₄), which trigger exothermic decomposition ().
- Decomposition products : Thermal degradation (>150°C) releases toxic hydrogen fluoride (HF) and brominated byproducts ().
Q. Stability tests :
- TGA/DSC analysis confirms decomposition onset at 112°C ().
- HPLC monitoring over 6 months shows <5% degradation under recommended storage ().
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence reactivity in nucleophilic substitution reactions?
Answer: The -CF₃ and -F groups enhance electrophilicity at the α-carbon via inductive effects, accelerating SN₂ reactions. For example:
Q. Mechanistic insight :
Q. What strategies resolve contradictions in reaction outcomes when using this compound in multicomponent syntheses?
Answer: Contradictions (e.g., variable yields in pyrrole synthesis) arise from competing pathways:
Q. Mitigation strategies :
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
